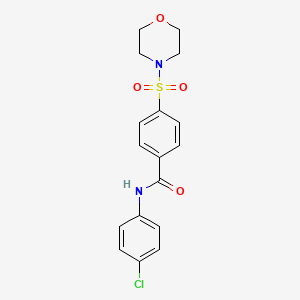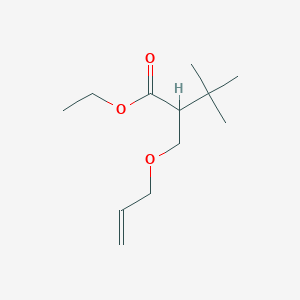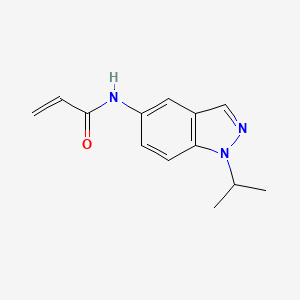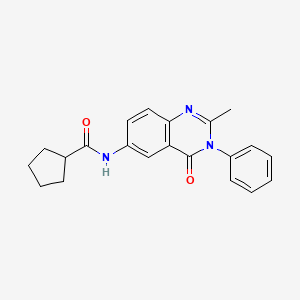
N-(4-chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide is an organic compound belonging to the class of benzanilides This compound is characterized by the presence of a 4-chlorophenyl group, a morpholine ring, and a sulfonylbenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with morpholine, followed by the coupling of the resulting intermediate with 4-aminobenzamide. The reaction is usually carried out in the presence of a base such as triethylamine or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
N-(4-chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorophenyl group can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide, and the benzamide moiety can undergo oxidation to form corresponding acids or esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.
Oxidation and Reduction: Products include sulfoxides, sulfides, and carboxylic acids.
科学研究应用
N-(4-chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Material Science: The compound is used in the development of advanced materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving sulfonamide and benzamide functionalities.
作用机制
The mechanism of action of N-(4-chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it can interact with receptors involved in cell signaling pathways, contributing to its anticancer properties .
相似化合物的比较
Similar Compounds
- N-(4-bromophenyl)-4-morpholin-4-ylsulfonylbenzamide
- N-(4-nitrophenyl)-4-morpholin-4-ylsulfonylbenzamide
- N-(4-methylphenyl)-4-morpholin-4-ylsulfonylbenzamide
Uniqueness
N-(4-chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide is unique due to the presence of the chlorine atom, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
属性
IUPAC Name |
N-(4-chlorophenyl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c18-14-3-5-15(6-4-14)19-17(21)13-1-7-16(8-2-13)25(22,23)20-9-11-24-12-10-20/h1-8H,9-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPOTYIZKUSUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B2748816.png)
![3-[(2E)-3-(3-fluorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2748818.png)





![Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate](/img/structure/B2748830.png)
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2748832.png)




